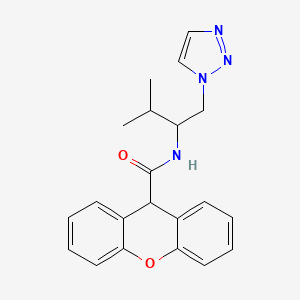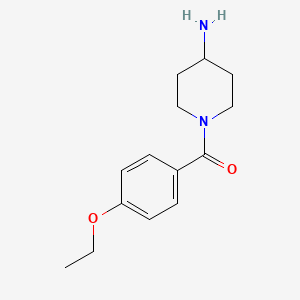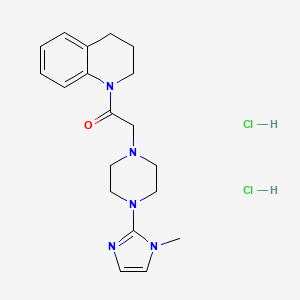
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone dihydrochloride is a useful research compound. Its molecular formula is C19H27Cl2N5O and its molecular weight is 412.36. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization Techniques
One-Pot Synthesis Methods : Research has demonstrated the efficiency of one-pot synthesis methods for creating complex molecules. For instance, a study by Bhat et al. (2018) details a method for synthesizing dihydropyrimidinone derivatives containing piperazine/morpholine moiety, showcasing the utility of such approaches in generating compounds with potential biological activities Bhat et al., 2018.
Characterization of Novel Compounds : Advanced characterization techniques are crucial for understanding the properties of new chemical entities. Studies such as those by Gan et al. (2010) on azole-containing piperazine derivatives emphasize the role of detailed characterization, including antimicrobial and cytotoxic activities, in the development of potentially therapeutic agents Gan et al., 2010.
Pharmacological Activities
Antimicrobial Activities : Research by Kale and Durgade (2017) and others have focused on the synthesis of quinazoline derivatives and their evaluation for antimicrobial properties. These studies provide evidence of the potential use of synthesized compounds in combating microbial infections Kale and Durgade, 2017.
Antifungal and Antibacterial Applications : The synthesis and evaluation of compounds for antifungal and antibacterial activities have been a significant area of research. For example, a study on the synthesis of novel metal complexes with antifungal activity highlights the role of these compounds in developing new antimicrobial agents Raj and Patel, 2015.
Cytotoxic Activities : Exploring the cytotoxic potential of synthesized compounds against various cancer cell lines is another crucial area. Compounds exhibiting high cytotoxicity, such as those investigated by Suh et al. (2000), could lead to the development of new anticancer drugs Suh et al., 2000.
Anti-inflammatory Activities : The investigation of novel compounds for their anti-inflammatory activities is vital for discovering new treatments for inflammatory diseases. Studies have shown promising results for compounds with potential anti-inflammatory effects, indicating their applicability in medical research Ahmed, Molvi, and Khan, 2017.
特性
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O.2ClH/c1-21-10-8-20-19(21)23-13-11-22(12-14-23)15-18(25)24-9-4-6-16-5-2-3-7-17(16)24;;/h2-3,5,7-8,10H,4,6,9,11-15H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIIMSYXVLRHRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)CC(=O)N3CCCC4=CC=CC=C43.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27Cl2N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

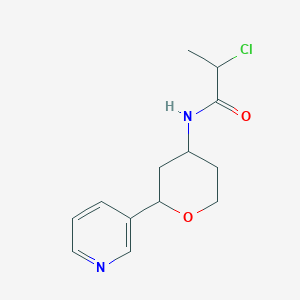
![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2385250.png)

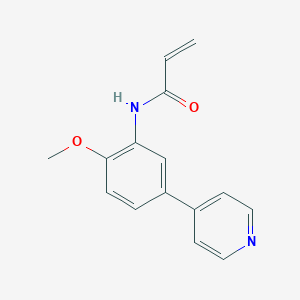
![7-Ethyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2385258.png)
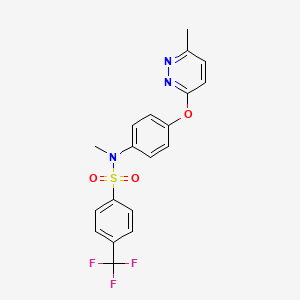
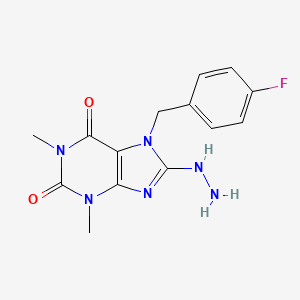
![5-bromo-N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide](/img/structure/B2385262.png)
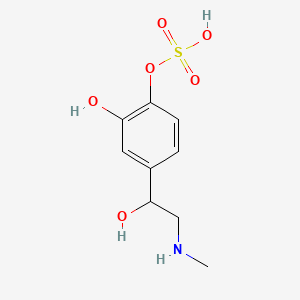

![2-Chloro-N-[1-(6-oxo-4-propan-2-yl-1H-pyrimidin-2-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2385267.png)
